2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one
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Overview
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a thiadiazole ring attached to a thioether linkage and a dimethylphenyl group. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.
Attachment of the Dimethylphenyl Group: The final step involves the reaction of the thioether intermediate with 2,5-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects.
Chemical Reactivity: The presence of the thiadiazole ring and thioether linkage makes it reactive towards various chemical transformations, which can be exploited in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-((1,3,4-Thiadiazol-2-yl)thio)-1-phenylethan-1-one: Similar structure but without the dimethyl groups on the phenyl ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(4-methylphenyl)ethan-1-one: Similar structure with a single methyl group on the phenyl ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(3,4-dimethylphenyl)ethan-1-one: Similar structure with dimethyl groups in different positions on the phenyl ring.
Uniqueness
The presence of the 2,5-dimethylphenyl group in 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethylphenyl)ethan-1-one may confer unique steric and electronic properties, affecting its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12N2OS2 |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C12H12N2OS2/c1-8-3-4-9(2)10(5-8)11(15)6-16-12-14-13-7-17-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
VLEFBSDKNKSDOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
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